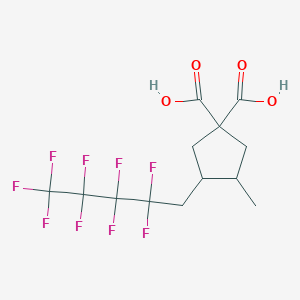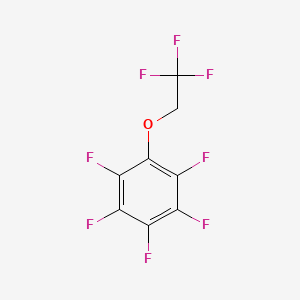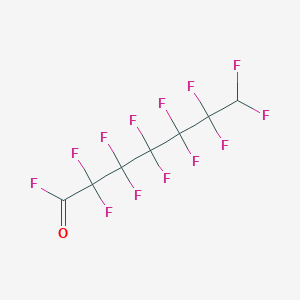![molecular formula C14H18N2O3 B1305893 6-Ethoxy-3-[(2-hydroxy-ethylamino)-methyl]-1H-quinolin-2-one CAS No. 462066-93-9](/img/structure/B1305893.png)
6-Ethoxy-3-[(2-hydroxy-ethylamino)-methyl]-1H-quinolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "6-Ethoxy-3-[(2-hydroxy-ethylamino)-methyl]-1H-quinolin-2-one" is a derivative of the quinolin-2-one family, which is a class of compounds known for their diverse biological activities. The quinolin-2-one nucleus is a common motif in medicinal chemistry, often associated with pharmacological properties such as anti-inflammatory, antimalarial, and anticancer activities. The ethoxy and hydroxyethylamino substituents on the quinolin-2-one core suggest potential modifications aimed at enhancing the compound's biological activity or solubility.
Synthesis Analysis
The synthesis of quinolin-2-one derivatives can be achieved through various methods. One such method is the Friedländer condensation reaction, which is utilized in the synthesis of novel 3-(quinolin-2-yl)- and 3,6-bis(quinolin-2-yl)-9H-carbazoles . Although the specific synthesis of "this compound" is not detailed in the provided papers, similar synthetic strategies involving sodium ethoxide as a catalyst and reactions with β-aminoaldehydes or β-aminoketones could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of quinolin-2-one derivatives is characterized by the presence of a quinoline ring system fused with a 2-one moiety. The substituents at various positions on the quinoline ring can significantly influence the compound's chemical and biological properties. For instance, the introduction of a 6-substituent on the quinoline nucleus, as seen in the synthesis of various 6-substituted 2-methoxy-quinolines and 1H-quinolin-2-ones, can lead to compounds with inhibitory activity against steroid 5alpha reductases . The specific arrangement and nature of substituents on "this compound" would be expected to play a crucial role in its chemical behavior and interaction with biological targets.
Chemical Reactions Analysis
Quinolin-2-one derivatives can participate in a range of chemical reactions, often influenced by the substituents present on the quinoline ring. For example, the Negishi-type coupling reaction is employed to introduce various substituents at the 6-position of the quinoline nucleus . Additionally, the synthesis of 6-hydroxy-1H-quinolin-2-one in an ionic liquid demonstrates the use of bromination, acylation, and the Heck reaction as key steps in the preparation of quinolin-2-one derivatives . These reactions highlight the versatility of quinolin-2-one chemistry and the potential pathways that could be explored for the synthesis and modification of "this compound".
Physical and Chemical Properties Analysis
The physical and chemical properties of quinolin-2-one derivatives are influenced by their molecular structure. The introduction of substituents such as ethoxy and hydroxyethylamino groups is likely to affect the compound's solubility, boiling and melting points, and stability. While the specific properties of "this compound" are not provided in the papers, the synthesis of related compounds in ionic liquids suggests an interest in improving the environmental friendliness and efficiency of the synthesis process . The use of ionic liquids can also impact the purity and yield of the synthesized compounds, as demonstrated in the preparation of 6-hydroxy-1H-quinolin-2-one with high yield and purity .
Direcciones Futuras
Given the potential applications of EHOQ in various fields, future research could focus on elucidating its synthesis, chemical reactions, mechanism of action, and safety profile. Additionally, studies could explore its potential uses in medicine, particularly in relation to its interaction with estrogen receptors .
Propiedades
IUPAC Name |
6-ethoxy-3-[(2-hydroxyethylamino)methyl]-1H-quinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-2-19-12-3-4-13-10(8-12)7-11(14(18)16-13)9-15-5-6-17/h3-4,7-8,15,17H,2,5-6,9H2,1H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWNUNVQIXBCTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(=O)C(=C2)CNCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(4-Methoxy-phenyl)-2,2-dimethyl-tetrahydro-pyran-4-yl]-ethylamine](/img/structure/B1305810.png)





![2-Oxo-1-[4-(Trifluoromethyl)Benzyl]-1,2-Dihydro-3-Pyridinecarboxylic Acid](/img/structure/B1305826.png)
![4-Oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxylic acid](/img/structure/B1305829.png)
![2-Oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B1305830.png)




